Product packaging for 3-bromoDibenzothiophene(Cat. No.:CAS No. 97511-04-1)

3-bromoDibenzothiophene

Cat. No.: B2736119
CAS No.: 97511-04-1
M. Wt: 263.15
InChI Key: FDPBPKDNWCZVQR-UHFFFAOYSA-N
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Description

Overview of Dibenzothiophene (B1670422) (DBT) Scaffolds in Chemical Research

Dibenzothiophene (DBT) is a sulfur-containing heterocyclic compound composed of a central thiophene (B33073) ring fused to two benzene (B151609) rings. wikipedia.orgnih.gov This tricyclic aromatic structure, with the chemical formula C₁₂H₈S, is a colorless solid. wikipedia.org The DBT scaffold is of significant interest in various areas of chemical research due to its rigid, planar geometry and its electron-rich nature. wikipedia.orgresearchgate.net

In the field of materials science, dibenzothiophene derivatives are explored for their potential applications in organic electronics. The inherent properties of the DBT core, such as its charge-transporting capabilities, make it a promising component for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netrsc.orgresearcher.life The efficiency of these materials can be enhanced by modifying the DBT core, for instance, by replacing other π-conjugated core analogues like carbazole (B46965) and dibenzofuran (B1670420) with DBT. researchgate.net

In medicinal chemistry, the dibenzothiophene framework is recognized as a privileged scaffold, meaning it is a structural motif that is recurrently found in biologically active compounds. Dibenzothiophene and its derivatives have been investigated for a range of biological activities. For example, dibenzothiophene itself is known to be a noncompetitive inhibitor of CYP1A, an enzyme involved in the metabolism of various compounds. medchemexpress.com This interaction with biological pathways highlights the potential of the DBT scaffold in drug discovery and development. medchemexpress.comscience.gov

Furthermore, dibenzothiophene serves as a versatile starting material in organic synthesis. Its chemical reactivity allows for various transformations, leading to a diverse array of functionalized derivatives. wikipedia.orgresearchgate.net The preparation of dibenzothiophene itself can be achieved through the reaction of biphenyl (B1667301) with sulfur dichloride in the presence of a catalyst like aluminum chloride. wikipedia.org

Significance of Halogenation in Modifying Chemical Properties and Reactivity for Academic Applications

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental and powerful tool in organic chemistry. numberanalytics.comallen.inchemistrytalk.org This strategic modification can profoundly alter a compound's physical and chemical properties, making it a crucial technique in academic and industrial research. numberanalytics.comjk-sci.com

One of the primary effects of halogenation is the alteration of a molecule's electronic properties. Halogens are highly electronegative, meaning they have a strong tendency to attract electrons. chemistrytalk.org The introduction of a halogen atom can therefore create a dipole moment and change the electron distribution within the molecule, which in turn influences its reactivity, stability, and intermolecular interactions. numberanalytics.com For instance, halogenation can increase the reactivity of organic compounds by introducing electron-withdrawing halogen atoms, a feature often exploited in subsequent chemical transformations. allen.in

In the context of drug design and development, halogenation is employed to enhance the therapeutic properties of lead compounds. By selectively adding halogens, chemists can improve a drug's potency, selectivity, metabolic stability, and bioavailability. numberanalytics.comtaylorandfrancis.com For example, the introduction of a fluorine atom can increase a compound's lipophilicity, which can facilitate its passage through biological membranes. numberanalytics.com

Furthermore, halogen atoms serve as versatile synthetic handles. The carbon-halogen bond can participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the construction of more complex molecular architectures. taylorandfrancis.com This synthetic versatility makes halogenated compounds invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. jk-sci.com Halogenation can also facilitate cyclization and the synthesis of complex heterocyclic structures. jk-sci.com

Positioning of 3-BromoDibenzothiophene within Halogenated Thiophene Derivatives in Research

This compound holds a specific and important position within the broader class of halogenated thiophene derivatives. While simple halogenated thiophenes, such as 2,5-dibromothiophene, are utilized as solvent additives to optimize the morphology of organic solar cells, the rigid and extended aromatic system of dibenzothiophene offers a different set of properties and applications. rsc.org The introduction of a bromine atom at the 3-position of the dibenzothiophene scaffold provides a key reactive site for further functionalization, making it a valuable intermediate in organic synthesis. epo.orggoogleapis.com

The presence of the bromine atom significantly influences the electronic nature and reactivity of the dibenzothiophene core. This strategic halogenation allows for selective chemical modifications through various cross-coupling reactions, enabling the synthesis of a wide array of more complex dibenzothiophene derivatives. These derivatives are of interest in materials science for the development of novel organic electronic materials and in medicinal chemistry for the creation of new therapeutic agents. nih.govgoogle.com For instance, research has shown that the placement of a halogen, such as bromine, at the third position of a related benzo[b]thiophene ring is crucial for achieving desired antimicrobial activity. nih.gov This highlights the importance of the specific substitution pattern in determining the biological properties of halogenated thiophene-based compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7BrS B2736119 3-bromoDibenzothiophene CAS No. 97511-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPBPKDNWCZVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97511-04-1
Record name 3-bromodibenzo[b,d]thiophene
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Synthesis and Derivatization Methodologies for 3 Bromodibenzothiophene and Its Analogues

Synthetic Routes to 3-BromoDibenzothiophene

The synthesis of this compound can be approached through various chemical strategies. These methods include the functionalization of a pre-existing dibenzothiophene (B1670422) core or the construction of the heterocyclic system from acyclic or monocyclic precursors. The regioselectivity of the bromination is a key challenge addressed by these methodologies.

Oxidation-Halogenation-Deoxidation Approaches

A strategic approach to achieve regioselective bromination of dibenzothiophene at the 3-position involves a three-step sequence: oxidation of the sulfur atom, subsequent electrophilic halogenation, and final deoxygenation to restore the aromatic thiophene (B33073) ring. This method leverages the change in the electronic properties of the dibenzothiophene ring system upon oxidation of the sulfur heteroatom.

The initial step in this sequence is the oxidation of the sulfur atom in dibenzothiophene (DBT) to form dibenzothiophene-5-oxide (DBTO). This transformation is significant because it alters the directing effect of the sulfur group in electrophilic aromatic substitution reactions. While the sulfide (B99878) in dibenzothiophene is an activating group that directs substitution to the para-positions (2 and 8), the sulfoxide (B87167) group is deactivating and acts as a meta-director. wikipedia.org In the dibenzothiophene ring system, the positions meta to the sulfoxide group are the 3- and 7-positions.

The oxidation of DBT is typically accomplished using various oxidizing agents. Common reagents for this purpose include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The reaction converts the electron-rich sulfide into an electron-poor sulfoxide. wikipedia.org

Following the formation of dibenzothiophene-5-oxide, the molecule undergoes electrophilic bromination. Due to the meta-directing effect of the sulfoxide group, the bromine atom is selectively introduced at the 3-position of the ring structure. wikipedia.org This regioselectivity is the cornerstone of the oxidation-halogenation-deoxidation strategy for synthesizing this compound. The reaction of dibenzothiophene-5-oxide specifically with bromine has been a subject of study, confirming the viability of this halogenation step. acs.org

The selection of the halogenating agent is crucial for the successful electrophilic bromination of the dibenzothiophene-5-oxide intermediate. The most common reagents for this purpose are molecular bromine (Br₂) and N-Bromosuccinimide (NBS). nih.gov

Bromine (Br₂) : Often used with a Lewis acid catalyst, molecular bromine is a classic electrophilic brominating agent. The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the deactivating effect of the sulfoxide group directs the incoming electrophile to the meta position. nih.gov

N-Bromosuccinimide (NBS) : NBS is a versatile and often milder source of electrophilic bromine. It is frequently used for the bromination of aromatic and heterocyclic compounds. nih.govchemicalbook.com In the context of synthesizing halo-substituted benzo[b]thiophenes, a related class of compounds, NBS has been effectively used as the bromine source in electrophilic cyclization reactions. nih.gov

The choice between these reagents can depend on the specific substrate and desired reaction conditions, including solvent and temperature, to optimize the yield and selectivity of the 3-bromo product. nih.gov

Table 1: Common Halogenating Reagents for Electrophilic Aromatic Bromination

ReagentFormulaTypical Use
BromineBr₂Direct electrophilic bromination of aromatic rings, often with a catalyst.
N-BromosuccinimideC₄H₄BrNO₂Milder source of electrophilic bromine for aromatic and allylic bromination.
Sulfoxide Deoxygenation for Aromaticity Restoration

The final step in this synthetic sequence is the reduction of the sulfoxide back to the sulfide. This deoxygenation reaction is essential to restore the fully aromatic dibenzothiophene ring system in the form of this compound. A variety of reducing agents and methods are available for this transformation, offering high efficiency and chemoselectivity.

The deoxygenation can be carried out under mild conditions, which is advantageous for preserving the C-Br bond and other functional groups that may be present on the molecule. Some established methods for sulfoxide reduction include the use of:

3-Mercaptopropionic acid catalyzed by N-Bromosuccinimide (NBS) or iodine (I₂) in acetonitrile at room temperature.

Sodium borohydride (NaBH₄) in the presence of iodine in anhydrous tetrahydrofuran (THF).

Triflic anhydride and potassium iodide in acetonitrile.

These methods are known to be effective for a wide range of alkyl and aryl sulfoxides, providing the corresponding sulfides in excellent yields.

Cyclization Reactions for Dibenzothiophene Ring Formation Precursors

An alternative to functionalizing the pre-formed dibenzothiophene core is to construct the tricyclic system from suitably substituted precursors. These methods often involve the formation of a key carbon-sulfur (C-S) bond to complete the central thiophene ring.

The formation of the dibenzothiophene skeleton via intramolecular C-S bond cyclization is a powerful and versatile strategy that allows for the synthesis of variously substituted derivatives. These reactions typically start from biphenyl (B1667301) precursors containing a sulfur-based functional group.

One modern and efficient approach involves the electrochemical oxidation of bis(biaryl) disulfides. acs.org This method facilitates an intramolecular C-S coupling, yielding dibenzothiophene derivatives. The use of a halogen mediator, such as tetrabutylammonium (B224687) bromide (Bu₄NBr), has been found to be essential for achieving high yields in this electrochemical cyclization. acs.org

Palladium-catalyzed reactions have also been developed to construct the dibenzothiophene ring. These protocols offer excellent functional group tolerance and regiocontrol. rsc.org A common strategy involves a multi-step sequence starting with a palladium-catalyzed Suzuki-Miyaura coupling to form a substituted biphenyl intermediate. This intermediate, containing a masked thiol group, can then undergo deprotection and an in-situ intramolecular C-S cyclization to furnish the final dibenzothiophene product. rsc.org Such methods provide a flexible route to functionalized dibenzothiophenes that might be difficult to access through direct substitution on the parent heterocycle.

Palladium-Catalyzed C-H/C-S Bond Cleavage and Coupling

A significant advancement in the synthesis of dibenzothiophene derivatives is the use of palladium(II)-catalyzed C-H/C-S bond cleavage and coupling. This method provides a direct route to the dibenzothiophene core without the need for pre-functionalized substrates, such as those containing C-X or S-H bonds, which are often required in other coupling strategies rsc.orgnih.gov. A key advantage of this catalytic process is that it does not necessitate an external stoichiometric oxidant rsc.orgnih.gov.

The reaction typically involves heating a diaryl sulfide substrate with a palladium catalyst, such as palladium(II) acetate (Pd(OAc)2), in a suitable solvent like toluene at elevated temperatures nih.govresearchgate.net. The mechanism is mechanistically uncommon because the product-forming step is an oxidative addition rather than a reductive elimination rsc.orgnih.gov. This C-H/C-S coupling strategy has been successfully applied to synthesize a range of dibenzothiophene derivatives, demonstrating its utility in creating elaborate π-conjugated systems rsc.orgnih.gov.

Table 1: Representative Conditions for Pd-Catalyzed C-H/C-S Cyclization

Substrate Catalyst Ligand/Additive Solvent Temperature (°C) Yield (%)
Diaryl Sulfide Pd(OAc)2 2,6-dimethylbenzoic acid Toluene 130 Varies

Note: This table represents generalized conditions. Specific yields and optimal conditions vary depending on the exact substrate.

Suzuki Cross-Coupling Reactions Utilizing this compound as a Building Block

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This compound serves as an excellent building block in these reactions, allowing for the introduction of various aryl or vinyl groups at the 3-position of the dibenzothiophene core. This palladium-catalyzed reaction pairs the aryl halide (this compound) with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base nih.govyoutube.comyoutube.com.

The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst youtube.com. The versatility of the Suzuki reaction is enhanced by its tolerance for a wide range of functional groups and its relatively mild reaction conditions nih.gov. This makes it a preferred method for synthesizing complex molecules for materials science and pharmaceutical research nih.govresearchgate.net.

Table 2: General Parameters for Suzuki Cross-Coupling

Component Example Role
Aryl Halide This compound Electrophilic partner
Organoboron Reagent Phenylboronic acid Nucleophilic partner
Catalyst Pd(PPh3)4 Facilitates C-C bond formation
Base K2CO3, K3PO4 Activates the organoboron reagent

Considerations for High-Purity Material Preparation in Academic Synthesis

Achieving high purity is critical for academic research, especially in materials science where impurities can significantly affect the electronic and physical properties of the final product. The synthesis of high-purity this compound requires careful consideration of starting materials and purification methods. A common challenge in the synthesis of brominated thiophenes is the formation of isomers google.com.

For instance, synthetic routes for 3-bromothiophene often start from 2-bromothiophene, which undergoes an isomerization reaction. The resulting product is a mixture of 2- and 3-bromothiophene that must be carefully separated google.com. Purification strategies may involve catalytic reactions designed to selectively remove the unwanted isomer. For example, a mixture can be treated with a catalyst like tetrakistriphenylphosphine palladium to react away the more reactive 2-bromothiophene, allowing for the isolation of high-purity 3-bromothiophene by rectification google.com. Other traditional methods, such as multi-step synthesis involving reduction of tribrominated intermediates, can also be employed to ensure regiochemical purity from the outset. Careful execution of the reaction and rigorous purification are paramount to obtaining materials suitable for advanced applications.

Synthesis of this compound 5,5-Dioxide Derivatives

Oxidation of this compound to Sulfone

The sulfur atom in this compound can be oxidized to form the corresponding sulfone, this compound 5,5-dioxide. This transformation converts the electron-donating thiophene sulfur into a strongly electron-accepting sulfonyl group, which significantly alters the electronic properties of the molecule mdpi.com. The oxidation is typically achieved using a variety of oxidizing agents.

Common methods for the oxidation of sulfides to sulfones include the use of hydrogen peroxide (H₂O₂), often in the presence of a catalyst or an activating agent organic-chemistry.org. For example, a solution of H₂O₂ with phosphorus pentoxide (P₂O₅) has been shown to be effective for the clean conversion of benzo[b]thiophenes to their sulfones researchgate.net. Another powerful catalytic system involves methyltrioxorhenium(VII) (CH₃ReO₃) with hydrogen peroxide, which facilitates the complete oxidation of thiophene derivatives to their sulfones via a sulfoxide intermediate nih.gov. The choice of oxidant and reaction conditions can be tuned to selectively yield the sulfone without significant side products organic-chemistry.orgorganic-chemistry.org.

Table 3: Common Reagents for Sulfide to Sulfone Oxidation

Oxidizing System Description
H₂O₂ / P₂O₅ A storable and effective reagent for clean oxidation of benzothiophenes. researchgate.net
H₂O₂ / CH₃ReO₃ A catalytic system that efficiently converts thiophenes to sulfones. nih.gov
m-CPBA m-Chloroperoxybenzoic acid is a common reagent for sequential oxidation. mdpi.com

Applications of Sulfone Derivatives in Advanced Research

The conversion of this compound to its 5,5-dioxide derivative opens up a wide range of applications in materials chemistry and medicinal chemistry. The introduction of the electron-accepting sulfonyl group transforms the molecule into a promising building block for n-type or bipolar organic semiconductors mdpi.com. These materials are crucial for the development of organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) mdpi.com.

Dibenzothiophene sulfone (DBTS) derivatives have been utilized as luminescent molecules, particularly as thermally activated delayed fluorescent (TADF) emitters, and as photocatalysts nih.gov. The strong electron-accepting nature of the sulfone group can be leveraged to design molecules with specific photophysical properties, such as charge transfer characteristics, which are desirable for optoelectronic devices nih.gov. Furthermore, the bromine atom at the 3-position provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of complex conjugated molecules with tailored properties for advanced research applications mdpi.com. In medicinal chemistry, related benzo[b]thiophene 1,1-dioxide derivatives have been investigated as potential anticancer agents nih.gov.

Strategies for Regioselective Bromination and Functionalization

The synthesis of specifically substituted dibenzothiophene derivatives is crucial for their application in materials science and medicinal chemistry. The precise control of substituent placement on the dibenzothiophene core, particularly the introduction of a bromine atom at the 3-position, is a key synthetic challenge. This section details the strategies developed to achieve regioselective bromination and subsequent functionalization of the resulting this compound.

Direct electrophilic bromination of the parent dibenzothiophene molecule does not yield the 3-bromo derivative as the primary product. The inherent electronic properties of the dibenzothiophene ring system direct initial bromination to the 2- and 8-positions. Therefore, achieving substitution at the 3-position requires a strategic modification of the substrate to alter its reactivity and direct the electrophile to the desired location.

The most effective strategy for directing bromination to the 3- (and 7-) position involves the oxidation of the sulfur atom in the dibenzothiophene core. By converting the sulfide to a sulfone (S,S-dioxide), the electron-withdrawing nature of the SO₂ group significantly alters the regioselectivity of electrophilic substitution. This modification deactivates the 2,8-positions and activates the 3,7-positions for bromination.

The synthesis of 3,7-dibromodibenzothiophene-5,5-dioxide is accomplished by treating dibenzothiophene-5,5-dioxide with a suitable brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a strong acid catalyst like concentrated sulfuric acid. ossila.com Subsequent reduction of the sulfone group back to the sulfide can then yield this compound, although this multi-step process highlights the synthetic challenge in accessing this specific isomer.

Table 1: Regioselective Bromination of Dibenzothiophene Core

Starting Material Reagents and Conditions Major Product(s)
Dibenzothiophene Br₂, Lewis Acid 2-Bromodibenzothiophene & 2,8-Dibromodibenzothiophene

The bromine atom at the 3-position of the dibenzothiophene core serves as a versatile functional handle for introducing a wide array of molecular fragments. As a typical aryl bromide, this compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are among the most facile and powerful methods for C-C, C-N, and C-S bond formation. These reactions allow for the synthesis of a diverse library of dibenzothiophene analogues with tailored electronic and photophysical properties.

Key derivatization reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a highly robust method for forming new carbon-carbon bonds, enabling the synthesis of 3-aryldibenzothiophenes.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org It is the premier method for synthesizing 3-alkynyldibenzothiophenes, which are valuable precursors for more complex conjugated systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It provides a direct route to 3-aminodibenzothiophene derivatives, which are of interest in materials and pharmaceutical chemistry.

These methodologies are characterized by their mild reaction conditions, high functional group tolerance, and broad substrate scope, making them ideal for the late-stage functionalization of the dibenzothiophene scaffold.

Table 2: Common Derivatization Reactions for this compound

Reaction Name Coupling Partner Catalyst System General Product Structure
Suzuki-Miyaura Coupling R-B(OH)₂ Pd(0) catalyst, Base 3-R-Dibenzothiophene (R = Aryl, Vinyl)
Sonogashira Coupling R-C≡C-H Pd(0) catalyst, Cu(I) co-catalyst, Base 3-(R-C≡C)-Dibenzothiophene

Advanced Research Applications and Functionalization of 3 Bromodibenzothiophene

Applications in Organic Electronics and Optoelectronic Materials Research

3-BromoDibenzothiophene serves as a critical building block in the synthesis of advanced materials for organic electronics and optoelectronics. Its rigid and planar dibenzothiophene (B1670422) core provides good charge transport properties, while the reactive bromine site allows for the facile introduction of various functional groups through common cross-coupling reactions. This functionalization is key to tuning the electronic and physical properties of the resulting materials for specific applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govmdpi.com

Intermediate Material for Organic Light-Emitting Diodes (OLEDs)

The dibenzothiophene moiety is a valuable component in materials designed for OLEDs due to its high triplet energy and good thermal stability. this compound acts as a versatile intermediate, enabling the construction of complex molecules that function as hosts or emitters in the emissive layer of an OLED device. chemicalbook.comossila.com

Development of Host Materials for OLEDs

Host materials play a crucial role in the emissive layer of OLEDs by facilitating charge transport and transferring energy to the light-emitting dopant molecules. ossila.com The high triplet energy of the dibenzothiophene core makes this compound an excellent precursor for creating host materials capable of efficiently confining the triplet excitons of phosphorescent and thermally activated delayed fluorescence (TADF) emitters, preventing energy loss and enhancing device efficiency. ossila.comnih.gov

For instance, incorporating a bromine atom into a TADF host material can enhance spin-orbit coupling, which in turn facilitates a higher rate of reverse intersystem crossing (RISC). nih.gov This process is critical for TADF materials to harvest triplet excitons for light emission. A novel TADF host material, Br-DMIC-TRZ, was synthesized where the bromine attachment to the acceptor part of the molecule also helped to balance the hole and electron mobility. nih.gov This dual benefit of enhanced exciton (B1674681) upconversion and balanced charge transport led to significant improvements in device performance compared to non-brominated counterparts. nih.gov

Interactive Table: Performance of Brominated vs. Non-Brominated TADF Host in OLEDs

Host MaterialDopantMaximum External Quantum Efficiency (EQE) ImprovementReference
Br-DMIC-TRZDopant 129.8% nih.gov
Br-DMIC-TRZDopant 221.4% nih.gov
Br-DMIC-TRZDopant 324.4% nih.gov
Impact on Fluorescence Quantum Yield and Triplet Energy Levels

The introduction of a dibenzothiophene unit via this compound can significantly influence the photophysical properties of a molecule. The rigid structure helps to minimize non-radiative decay pathways, which can lead to higher fluorescence quantum yields. nih.gov

Furthermore, the triplet energy (T1) level is a critical parameter for host materials in phosphorescent and TADF OLEDs, as it must be higher than that of the dopant to ensure efficient energy transfer. core.ac.uk The dibenzothiophene core possesses a high triplet energy, making its derivatives suitable for hosting high-energy emitters like blue phosphors. nih.gov Research into benzothieno[3,2-b]benzothiophene S-oxides, which share a similar heterocyclic core, has shown that these materials can have high quantum yields (over 98% in solution and 71% in the solid state) and T1 energy levels suitable for device applications. nih.gov The precise tuning of HOMO/LUMO energy levels is essential for optimizing carrier injection and recombination within the OLED, directly impacting device performance. nih.gov

Building Block for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The excellent semiconductor properties of thiophene-based fused-ring systems make this compound a valuable building block for active materials in OFETs and OPVs. nih.govresearchgate.net Its planar structure promotes intermolecular π-π stacking, which is essential for efficient charge transport in thin films. mdpi.com The ability to functionalize the molecule allows for the tuning of its energy levels to match other materials in the device, optimizing charge injection and separation. researchgate.net

Role in Binary All-Polymer Solar Cells

In the field of organic photovoltaics, all-polymer solar cells (all-PSCs) are gaining attention. researchgate.net Recent research has demonstrated that a derivative of bromodibenzothiophene can be used as a volatile solid additive to fine-tune the morphology of the active layer in all-PSCs. rsc.org Specifically, 4-bromodibenzothiophene (B1267965) (4-BDBTP) was used to modulate the blend of the polymer donor PM6 and polymer acceptor PY-DT. rsc.org

The bromine substitution in 4-BDBTP was found to enhance intermolecular interactions with the host materials, leading to more controlled molecular aggregation and crystallization. rsc.org This resulted in a more ordered molecular stacking and well-defined fibril networks within the all-polymer blend. rsc.org The improved morphology facilitated better exciton dissociation and charge transport, culminating in a high power conversion efficiency (PCE) of 19.30% for the 4-BDBTP-treated all-PSC, a significant improvement over devices without the additive. rsc.org The broad applicability of this approach was confirmed across three other all-polymer systems, which all showed enhanced efficiencies. rsc.org

Interactive Table: Performance of All-Polymer Solar Cells with Bromodibenzothiophene Additive

All-Polymer SystemAdditivePower Conversion Efficiency (PCE)Reference
PM6:PY-DT4-BDBTP19.30% (certified 18.82%) rsc.org
System 24-BDBTPEnhanced Efficiency rsc.org
System 34-BDBTPEnhanced Efficiency rsc.org
System 44-BDBTPEnhanced Efficiency rsc.org

Synthesis of Novel π-Conjugated Systems and Heteroacenes

The reactive C-Br bond in this compound makes it an ideal starting material for synthesizing larger, more complex π-conjugated systems and heteroacenes through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. minsky.aimdpi.comrsc.org These reactions allow for the extension of the π-system by linking the dibenzothiophene unit to other aromatic or heteroaromatic moieties. amanote.com

This synthetic versatility is crucial for developing new materials with tailored optical and electronic properties. beilstein-journals.org For example, dibenzothiophene derivatives have been incorporated into larger heteroacenes like benzothieno[3,2-b]benzofuran, which are of interest for their stability and tunable electronic properties in devices. researchgate.net The synthesis of such extended systems is fundamental to the exploration of new high-performance organic semiconductors. nih.gov

Exploration of Structure-Property Relationships in Organic Semiconductors

Recent research has demonstrated the potential of functionalized dibenzothiophene cores in creating solution-processable small molecular organic semiconductors. For instance, a study involving the synthesis of 2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene highlighted the impact of molecular structure on device performance. mdpi.com This compound, closely related to functionalized this compound, was utilized as the semiconductor layer in a bottom-gate/top-contact OTFT. The resulting device exhibited p-channel behavior with a notable hole mobility and a high current on/off ratio, underscoring the utility of the dibenzothiophene moiety in high-performance organic electronics. mdpi.com

The introduction of a bromine atom at the 3-position of the dibenzothiophene scaffold provides a reactive site for further chemical modifications, such as cross-coupling reactions. This allows for the systematic alteration of the molecular structure, enabling researchers to fine-tune the electronic properties of the resulting materials. By strategically adding different functional groups, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the charge injection and transport properties of the semiconductor. The crystalline nature and surface morphology of the thin films, which are critical for device performance, are also heavily dependent on the molecular design. mdpi.com

Table 1: Performance of an OFET with a Dibenzothiophene Derivative

Semiconductor Hole Mobility (cm²/Vs) Current On/Off Ratio
2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene 0.005 > 10⁶

Data sourced from a study on solution-processable benzo[b]thieno[2,3-d]thiophene derivatives. mdpi.com

Role in Medicinal Chemistry and Pharmaceutical Research

The dibenzothiophene scaffold is a key structural motif in a variety of medicinally important compounds. The versatility of this compound as a chemical intermediate allows for its use in the synthesis of complex molecules with potential therapeutic or diagnostic applications.

Benzothiophene derivatives, including those derived from dibenzothiophene, are recognized for their wide range of pharmacological activities. ijpsjournal.com The structural framework of this compound serves as a versatile starting point for the synthesis of more complex molecules with desired biological activities. The bromine atom can be readily displaced or used as a handle in cross-coupling reactions to introduce various functional groups and build molecular complexity. This adaptability makes it a valuable intermediate in the synthesis of novel bioactive compounds, which may include anti-inflammatory, antimicrobial, and anticonvulsant agents. ijpsjournal.com For example, the synthesis of new 3'-aryl-7-bromo-spiro[ nih.govbenzothiophene-3,2'- ijpsjournal.comnih.govthiazolidine]-2,4'-dione derivatives has been explored for their anticonvulsant activity. ijpsjournal.com

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. frontiersin.org The development of selective radioligands is crucial for targeting specific biological entities, such as receptors in the brain. frontiersin.org

The α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs) are implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. nih.gov Consequently, developing radioligands that can selectively bind to these receptors is of great interest for diagnostic imaging and drug development. Researchers have synthesized a new series of derivatives based on 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide with high binding affinities and selectivity for α7 nAChRs. nih.govnih.gov In these syntheses, a fluoro-bromo-dibenzothiophene derivative serves as a key intermediate. nih.gov The subsequent radiolabeling of these compounds with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting isotope, yields potential PET radioligands. nih.govnih.gov

The synthesized dibenzothiophene-based radioligands have undergone in vivo evaluation in animal models to assess their potential for PET imaging. nih.govnih.gov Studies in mice have shown that these radiolabeled compounds can readily cross the blood-brain barrier and specifically label α7 nAChRs. nih.govnih.gov Blocking studies with a known α7-nAChR selective ligand demonstrated a dose-dependent reduction in the binding of the new radioligand, confirming its target specificity. nih.govnih.gov

Binding affinity studies are crucial for characterizing the potency of these potential radioligands. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The dibenzothiophene derivatives have shown high binding affinities for α7 nAChRs, with some compounds exhibiting Ki values in the sub-nanomolar range. nih.govnih.gov

Table 2: Binding Affinities of Dibenzothiophene Derivatives for α7 nAChRs

Compound Kᵢ (nM)
[¹⁸F]7a 0.4
[¹⁸F]7c 1.3

Data from a study on derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors. nih.govnih.gov

The environmental fate and toxicological profile of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues, such as dibenzothiophenes, are areas of significant research. The metabolism of these compounds in biological systems can lead to the formation of reactive intermediates that may have carcinogenic properties.

Brominated dibenzothiophenes, as a class of compounds, are of interest in environmental toxicology due to their structural similarity to other halogenated persistent organic pollutants. The metabolism of dibenzothiophenes can proceed through oxidation, leading to the formation of dihydrodiols and other oxygenated metabolites. nih.gov These metabolic processes are often mediated by cytochrome P-450 enzymes. nih.gov The concern is that further metabolic activation of these intermediates, for example, through the formation of diol epoxides, can result in highly reactive species capable of binding to DNA and initiating carcinogenic processes. nih.gov While direct studies on the carcinogenicity of this compound are limited, research on related brominated and chlorinated dibenzofurans and dibenzo-p-dioxins suggests that these classes of compounds can exhibit toxicity and potential carcinogenicity, often mediated through binding to the Ah receptor. bohrium.comdeepdyve.com Therefore, this compound is considered a relevant compound for research into the metabolic pathways and potential carcinogenicity of halogenated heterocyclic compounds in the environment.

Development of Radioligands for Positron Emission Tomography (PET) Imaging

Catalytic and Mechanistic Studies Involving this compound

This compound serves as a key substrate in various catalytic and mechanistic studies, particularly in the realm of organometallic chemistry. Its rigid, sulfur-containing aromatic structure, combined with the reactive carbon-bromine bond, makes it an excellent model compound for investigating fundamental catalytic processes such as C-S bond activation and the regioselectivity of metal insertions. These studies are crucial for the development of more efficient and selective catalytic systems.

Homogeneous Catalysis and C-S Bond Activation

The activation and cleavage of the carbon-sulfur (C-S) bond in thiophenic compounds are of significant interest due to their relevance in hydrodesulfurization (HDS) processes in the petroleum industry. Homogeneous catalysis provides a valuable platform for studying the elementary steps of these reactions under milder conditions. In palladium-catalyzed reactions, the presence of a bromo substituent on the dibenzothiophene core plays a pivotal role in initiating the catalytic cycle.

A plausible mechanistic pathway for the functionalization of this compound often commences with the oxidative addition of a low-valent palladium(0) species into the C-Br bond. This step is generally favored over direct C-S bond activation. Following the formation of the arylpalladium(II) intermediate, subsequent steps can lead to the activation of the C-S bond. For instance, in reactions involving alkynes, the insertion of the alkyne into the Pd-C bond can bring the palladium center in proximity to the sulfur atom, facilitating an intramolecular C-S bond cleavage. This type of cascade process, which involves both C-Br and C-S bond activation, allows for the synthesis of complex polycyclic aromatic structures.

Studies on analogous compounds, such as bromobenzothiophenes, have shown that a palladium catalyst can effectively cleave the C-S bond following an initial C-Br bond activation. researchgate.net The proposed mechanism involves the oxidative addition of palladium to the C-Br bond, followed by alkyne insertion. The resulting intermediate can then undergo a process where the sulfur atom coordinates to the palladium center, promoting the cleavage of the C-S bond and the formation of new carbon-carbon and carbon-sulfur bonds. researchgate.net

Regioselectivity in Metal Insertion Reactions

The regioselectivity of metal insertion into molecules with multiple potential reaction sites is a central theme in organometallic chemistry. In the case of this compound, the primary sites for metal insertion are the C-Br bond and the C-S bonds of the thiophene (B33073) ring. Under typical palladium-catalyzed cross-coupling conditions, the oxidative addition to the C-Br bond is kinetically and thermodynamically favored over the insertion into the more inert C-S bonds.

The preference for C-Br bond activation is a well-established principle in palladium catalysis, as the bond dissociation energy of a C-Br bond is significantly lower than that of a C-S bond within an aromatic system. This inherent reactivity difference allows for the selective functionalization at the 3-position of the dibenzothiophene core. For a catalytic cycle to proceed to C-S bond activation, the initial C-Br activation is often a prerequisite, as it brings the metal catalyst into the molecular framework.

The control of regioselectivity is crucial for the predictable synthesis of functionalized dibenzothiophene derivatives. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to direct the reactivity towards the desired pathway. While direct insertion into the C-S bond is less common, it can be achieved under specific conditions or with catalysts designed for this purpose. However, for this compound, the bromine atom serves as a reliable handle for initial metal-catalyzed transformations.

Role in Catalyst Development and Optimization

This compound and its derivatives are valuable substrates in the development and optimization of new catalysts. The successful transformation of this relatively unreactive heterocyclic system is often used as a benchmark for the efficacy of a new catalytic system. The development of catalysts that can efficiently activate the C-Br bond in such molecules at low catalyst loadings and under mild conditions is an ongoing area of research.

The optimization of reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, is critical for achieving high yields and selectivities in cross-coupling reactions involving this compound. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Furthermore, the study of side reactions, such as debromination or catalyst deactivation, provides valuable insights into the stability and robustness of the catalyst. By understanding the factors that lead to catalyst deactivation, more resilient and efficient catalysts can be designed. The use of this compound in these studies helps to push the boundaries of catalyst performance, leading to the development of more versatile and powerful tools for organic synthesis.

Materials Science Research Beyond Electronics

While dibenzothiophene derivatives have been extensively studied for their applications in organic electronics, the unique properties of this heterocyclic scaffold also lend themselves to a broader range of materials science research. The rigid, planar structure and the presence of a polarizable sulfur atom make it an attractive building block for the synthesis of advanced polymers with tailored properties for applications beyond electronics.

Synthesis of Polymer Frameworks with Tunable Properties

This compound can be utilized as a monomer in the synthesis of porous organic polymers (POPs). These materials are characterized by their high surface areas, tunable pore sizes, and excellent thermal and chemical stability. The bromine functionality of this compound allows it to be incorporated into polymer networks through various cross-coupling reactions, such as Suzuki or Sonogashira coupling.

By copolymerizing this compound with different linkers, it is possible to create a family of porous polymers with varying pore structures and surface functionalities. For example, using longer or more rigid linkers can lead to larger pore sizes, while the incorporation of functional comonomers can introduce specific properties, such as hydrophilicity or catalytic activity, to the polymer framework.

The tunability of these polymer frameworks makes them promising candidates for a variety of applications, including gas storage and separation, catalysis, and sensing. The dibenzothiophene unit contributes to the thermal stability and rigidity of the polymer backbone, which are essential for maintaining the porous structure.

MonomerComonomer/LinkerPolymerization MethodResulting Polymer PropertiesPotential Applications
This compound1,4-Benzenediboronic acidSuzuki PolycondensationMicroporous framework, high thermal stabilityGas storage, catalysis
This compound1,3,5-TriethynylbenzeneSonogashira-Hagihara CouplingHigh surface area, rigid structureGas separation, sensing
This compound4,4'-Biphenyldiboronic acidSuzuki PolycondensationExtended porous networkAdsorption, molecular sieving

This table presents hypothetical examples based on established polymerization methods for porous organic polymers.

High Refractive Index Polymers

The development of polymers with a high refractive index (RI) is of great interest for applications in optical materials, such as lenses, optical films, and coatings. The refractive index of a polymer is related to its molar refractivity and molar volume. The incorporation of structural motifs with high molar refractivity, such as aromatic rings and sulfur atoms, can significantly increase the refractive index of the resulting polymer.

Dibenzothiophene is an excellent candidate for inclusion in high refractive index polymers due to its high aromatic content and the presence of a polarizable sulfur atom. Recent research has shown that poly(dibenzothiophenylene sulfide)s, which can be considered "annulated" versions of poly(phenylene sulfide), exhibit ultrahigh refractive indices. rsc.org These polymers possess a rigid and sulfur-rich backbone, which contributes to their high RI and excellent thermal stability. rsc.org

The synthesis of such polymers can involve the polymerization of dibenzothiophene-based monomers. While not explicitly starting from this compound in all reported cases, this compound serves as a key precursor for creating the necessary dibenzothiophene monomers. For example, the bromine atom can be converted to other functional groups, such as thiols or boronic esters, which are then used in polymerization reactions. The resulting dibenzothiophene-containing polymers have demonstrated refractive indices exceeding 1.85, making them highly promising for advanced optical applications. rsc.org

Polymer BackboneKey Structural FeaturesRefractive Index (nD)Glass Transition Temperature (Tg)
Poly(dibenzothiophene sulfide)Annulated phenylene sulfide (B99878) structure, high sulfur content~1.85205 °C
Copolymers with substituted PPSTunable optical and thermal properties>1.82N/A

Data derived from a study on poly(dibenzothiophenylene sulfide)s. rsc.org

Theoretical and Computational Studies on 3 Bromodibenzothiophene

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. By calculating the energies of reactants, transition states, and products, DFT allows for the detailed mapping of reaction pathways, providing insights into the feasibility and kinetics of chemical transformations.

While specific DFT studies elucidating the reaction mechanisms directly involving 3-bromoDibenzothiophene are not extensively documented, research on the parent dibenzothiophene (B1670422) (DBT) provides a foundational understanding of its chemical reactivity. For instance, DFT has been employed to investigate the pyrolysis and desulfurization mechanisms of DBT, which are crucial processes in the petroleum industry.

Pyrolysis of Dibenzothiophene: DFT studies on the pyrolysis of DBT have revealed that the process can be initiated by either H-migration or S–C bond rupture shu.ac.ukresearchgate.net. These initial steps lead to the formation of various intermediates and products. The highest energy barrier for DBT pyrolysis is significantly higher than that for benzothiophene and thiophene (B33073), indicating its greater thermal stability shu.ac.ukresearchgate.net. The primary pyrolysis pathways are understood to proceed through thiol intermediates or via direct dissociation of a DBT carbene shu.ac.ukresearchgate.net.

Oxidative Desulfurization (ODS) of Dibenzothiophene: The mechanism of oxidative desulfurization of DBT has also been explored using DFT. These studies propose that the reaction is initiated by the formation of a DBT radical cation (DBT•+) through interaction with a catalyst scispace.com. This is followed by a reaction with a superoxide anion radical to yield the oxidized product, dibenzothiophene sulfone (DBTO2) scispace.com. The energy profiles calculated by DFT help in understanding the role of different catalysts in the ODS process scispace.com.

These studies on the parent DBT molecule suggest that the introduction of a bromine atom at the 3-position would likely influence the electron density distribution of the aromatic system, thereby affecting the activation energies of various reaction steps. Further dedicated DFT studies on this compound are necessary to fully elucidate its specific reaction mechanisms.

Prediction of Photophysical Properties and Electronic Behavior

The photophysical properties of organic molecules, such as their absorption and emission of light, are critical for their application in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting these properties.

Computational studies on dibenzothiophene and its derivatives have provided valuable insights into their electronic behavior. The introduction of substituents onto the DBT core can significantly alter its photophysical properties. For instance, a study on DBT and its methylated derivatives (4-methyldibenzothiophene and 4,6-dimethyldibenzothiophene) revealed that methylation has a minimal effect on the energies and ordering of the electronic states researchgate.net.

The electronic transitions in these molecules are primarily of a ππ* character. The lowest singlet excited state (S1) is nearly planar, similar to the ground state (S0) researchgate.net. The table below summarizes the calculated vertical excitation energies (VEEs) for the lowest singlet and triplet states of dibenzothiophene in acetonitrile, which provides a baseline for understanding the electronic structure of its derivatives.

Excited StateVertical Excitation Energy (eV)Character
S14.10ππ
T13.15ππ
T23.78ππ
T34.12ππ
T44.45ππ*

For this compound, the bromine atom, being an electron-withdrawing group, is expected to influence the HOMO and LUMO energy levels. This would, in turn, affect the absorption and emission spectra. Specifically, a bathochromic (red) shift in the absorption and emission wavelengths might be anticipated due to the perturbation of the electronic structure by the bromine substituent. Detailed TD-DFT calculations on this compound would be required to quantify these effects and predict its specific photophysical properties, including absorption maxima (λmax), emission maxima (λem), and fluorescence quantum yields (ΦFl).

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and interaction of a ligand with its protein target.

While there are no specific molecular docking studies focused on this compound in the available literature, research on related benzothiophene and thiophene derivatives provides a strong indication of their potential as bioactive molecules. These studies have shown that the benzothiophene scaffold can effectively interact with the active sites of various enzymes.

For instance, derivatives of benzothieno[3,2-d]pyrimidine have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors rsc.org. Molecular docking studies revealed that these compounds bind within the active site of the COX-2 enzyme, with their binding affinity influenced by the nature of the substituents rsc.org. The interactions are typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues rsc.org.

Similarly, other benzothiophene-containing derivatives have been studied as selective estrogen receptor downregulators (SERDs) . Molecular docking and molecular dynamics simulations of these compounds with the estrogen receptor α (ERα) have identified crucial residues for binding, such as ARG394, GLU353, and PHE404 .

Based on these findings, it is plausible that this compound could also exhibit significant binding affinity for specific protein targets. The dibenzothiophene core provides a rigid, aromatic scaffold that can fit into hydrophobic pockets of protein active sites. The bromine atom at the 3-position could potentially form halogen bonds or other specific interactions with the protein, thereby influencing its binding affinity and selectivity. To explore this potential, molecular docking studies of this compound against various therapeutic targets would be a valuable area of future research.

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